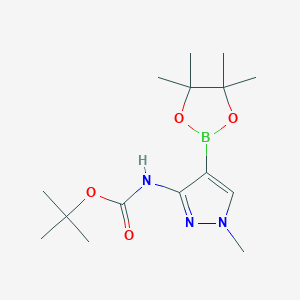
3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is a chemical compound with the CAS Number: 1354542-05-4 . It has a molecular weight of 215.64 . The compound appears as a white to yellow to brown powder or crystals .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9N3O2.ClH/c12-11(13)7-3-6-4-9-2-1-8(6)10-5-7;/h3,5,9H,1-2,4H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula.It should be stored in a refrigerator . The physical form is a white to yellow to brown powder or crystals .
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
- Amination and Functionalization : The compound serves as a precursor in amination reactions. For instance, its treatment with liquid ammonia and potassium permanganate leads to a series of 2-substituted 4-amino-3-nitro-1,6-naphthyridines, demonstrating its versatility in synthesizing amino derivatives for further chemical exploration (Woźniak et al., 2010). This method highlights the compound's role in enabling the synthesis of variously substituted naphthyridines.
- Regioselectivity in Reactions : The compound also exhibits specific reactivity patterns, such as reacting with chloromethyl phenyl sulfone to yield hydrogen-substitution products, which underscores its regioselective behavior in nucleophilic substitution reactions (Grzegożek & Szpakiewicz, 2004).
Applications in Detection and Sensing
- Detection of Nitroaromatics : It has been utilized in the development of 1,8-naphthyridine-based sensors for detecting nitroaromatic compounds, such as picric acid, in aqueous media. This application is critical for environmental monitoring and safety, providing a cost-effective and sensitive detection method (Chahal & Sankar, 2015).
Safety and Hazards
Propriétés
IUPAC Name |
3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2.ClH/c12-11(13)7-3-6-4-9-2-1-8(6)10-5-7;/h3,5,9H,1-2,4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFQMEDMAHFVBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CC(=C2)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-dimethoxyphenyl)-5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2625346.png)
![N-[(1S)-1-cyanoethyl]-2-fluoro-4-methoxybenzamide](/img/structure/B2625347.png)
![benzo[b]thiophen-2-yl((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2625348.png)



![Isobutyl 5-(4-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2625355.png)


![[3-(1,3-Oxazol-5-yl)phenyl]boronic acid](/img/structure/B2625360.png)
![N-[(2-methoxypyridin-4-yl)methyl]guanidine hydrochloride](/img/structure/B2625364.png)

![Methyl 3-(2-ethoxy-1-methyl-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2625367.png)
![N-(sec-butyl)-1-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2625369.png)